Ranatuerin-2CHa, like other ranatuerins, is isolated from the skin secretions of frogs, particularly from species within the genus Rana. The unique biochemical environment of frog skin contributes to the synthesis of these peptides, which serve as a defense mechanism against pathogens.
Ranatuerin-2CHa falls under the category of antimicrobial peptides (AMPs), specifically within the ranatuerin subgroup. AMPs are typically characterized by their cationic nature and amphipathic structure, allowing them to interact with and permeabilize bacterial membranes.
The synthesis of Ranatuerin-2CHa can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique involves sequentially adding protected amino acids to a solid support resin, followed by deprotection and cleavage steps.
The molecular structure of Ranatuerin-2CHa is characterized by a specific sequence of amino acids that form an amphipathic helix. This structural feature is crucial for its interaction with lipid bilayers.
Ranatuerin-2CHa undergoes several chemical reactions that are essential for its functionality:
The peptide's reactivity is influenced by its amino acid composition, particularly the presence of cationic residues that interact electrostatically with negatively charged bacterial membranes .
The mechanism of action for Ranatuerin-2CHa involves several key steps:
Studies have shown that the minimal inhibitory concentration (MIC) for Ranatuerin-2CHa against various bacterial strains indicates its potency as an antimicrobial agent .
Relevant analyses indicate that modifications can improve solubility and reduce toxicity while maintaining antimicrobial efficacy .
Ranatuerin-2CHa has potential applications in:
Ranatuerin-2CHa is a cationic host-defense peptide first isolated from the skin secretions of the Chiricahua leopard frog (Lithobates chiricahuensis), a ranid species native to the riparian ecosystems of central and southern Arizona [3] [9]. This peptide exhibits a distinctive phylogenetic distribution within the genus Lithobates, with orthologs identified in closely related species such as L. yavapaiensis (lowland leopard frog) and L. onca (relict leopard frog) [9]. Notably, L. chiricahuensis populations from discrete geographic ranges (southern vs. northern Arizona) express identical primary structures of ranatuerin-2CHa, supporting their classification as conspecifics despite morphological and mitochondrial DNA variations [9]. Beyond Lithobates, ranatuerin-2 peptides have been documented in Eurasian genera like Pelophylax (water frogs) and Amolops (torrent frogs), though with significant sequence divergence (>40%) compared to Ranatuerin-2CHa [10]. This distribution underscores the peptide’s emergence prior to the cladogenesis of New World and Old World ranids.
Table 1: Distribution of Ranatuerin-2 Peptides in Anuran Species
Species | Geographic Range | Peptide Variant | Structural Features |
---|---|---|---|
Lithobates chiricahuensis | Central/Southern Arizona | Ranatuerin-2CHa | Disulfide bridge, Rana box motif |
Lithobates yavapaiensis | Southwestern USA | Ranatuerin-2Ya | ~85% sequence homology to 2CHa |
Lithobates onca | Nevada/Utah (USA) | Ranatuerin-2ONa | C-terminal amidation, divergent Rana box |
Rana cascadae | Pacific Northwest (USA) | Ranatuerin-2CSa | Full-length helix-turn-helix motif |
Amolops wuyiensis | Eastern China | Ranatuerin-2-AW | Truncated Rana box, enhanced cationicity |
The ranatuerin-2 peptide family shares a conserved architectural blueprint: a linear N-terminal domain (residues 1–20) adopting an amphipathic α-helix, followed by a C-terminal cyclic loop stabilized by a disulfide bridge between Cys²³ and Cys³⁰ (the "Rana box") [6]. Ranatuerin-2CHa (GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC) exemplifies this structure, with its Rana box (CKISKQC) critical for stabilizing the helix-loop-helix motif in membrane-mimetic environments [6] [9]. Despite this conserved scaffold, primary sequences exhibit hypervariability: orthologs like ranatuerin-2CSa (R. cascadae) share only 68% amino acid identity with 2CHa, while paralogs within L. chiricahuensis (e.g., ranatuerin-2CHb/2CHc) diverge by 4–6 residues [3] [8]. This variability arises from pervasive positive selection (dN/dS > 1) at peptide-binding domains, as demonstrated in leopard frogs where selective sweeps have fixed advantageous alleles at ranatuerin-2 loci [2]. Functional conservation persists nonetheless: all ranatuerin-2 peptides maintain cationic charges (+3 to +6 at pH 7) and hydrophobic ratios (45–60%), enabling membrane disruption across microbial lineages [5] [7].
Cladistic analysis of ranatuerin-2 primary sequences provides high-resolution insights into ranid phylogenetics. A 2014 study aligned ranatuerin-2 peptides from 29 ranid species, revealing that Lithobates species (including L. chiricahuensis) form a monophyletic clade distinct from Eurasian Hylarana and Pelophylax [1]. Within Lithobates, sequence homology clusters species into eco-geographic groups:
Table 2: Key Sequence Variations in Ranatuerin-2 Orthologs and Functional Implications
Residue Position | Ranatuerin-2CHa (L. chiricahuensis) | Ranatuerin-2CSa (R. cascadae) | Functional/Structural Impact |
---|---|---|---|
4 | Ser (S) | Ile (I) | Modulates hydrophobic surface area |
10 | Arg (R) | Lys (K) | Enhances cationicity; membrane affinity |
19 | Lys (K) | Leu (L) | Stabilizes helix in arid-adapted species |
23–30 (Rana box) | CKISKQC | CKITGGC | Conserved disulfide topology; functional core |
31–34 | – | SREV | C-terminal extension in some lineages |
The ranatuerin-2 family’s evolutionary trajectory illustrates how gene duplication and directional selection drive peptide diversification. While the central helix-Rana box architecture remains conserved, residue substitutions at key positions (e.g., K¹⁹ in desert Lithobates) fine-tune interactions with microbial membranes [5] [9]. This balance between structural conservation and sequence plasticity positions ranatuerin-2 peptides as both robust phylogenetic markers and versatile templates for therapeutic design.
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